molecular formula C9H7ClN2O B1416216 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CAS No. 865610-66-8

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Cat. No.: B1416216
CAS No.: 865610-66-8
M. Wt: 194.62 g/mol
InChI Key: HYHWRCJFAXVHAE-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloropyridine with a suitable oxazole precursor can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact details of these methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and palladium catalysts for coupling reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine include other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyridine and oxazole rings, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-4-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWRCJFAXVHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650903
Record name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865610-66-8
Record name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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